ATB-343

Gastrointestinal safety NSAID-induced gastropathy In vivo toxicology

Traditional NSAIDs like indomethacin cause dose-limiting GI toxicity, confounding long-term preclinical inflammation studies. ATB-343 is an H2S-releasing indomethacin hybrid that maintains COX-1/2 inhibition while activating cytoprotective pathways, eliminating gastric damage and leukocyte adhesion. • Compare ATB-343 with equimolar indomethacin to isolate H2S-mediated mucosal defense mechanisms. • Supplied as ≥98% pure crystalline solid with global shipping. • Enables sustained COX inhibition in chronic models (e.g., collagen-induced arthritis, IBD) without progressive gastric injury.

Molecular Formula C28H20ClNO4S3
Molecular Weight 566.1 g/mol
CAS No. 1000700-26-4
Cat. No. B1662987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATB-343
CAS1000700-26-4
Synonyms1-(4-chlorobenzoyl)-5-methoxy-2-methyl-4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester-1H-indole-3-acetic acid
Molecular FormulaC28H20ClNO4S3
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5
InChIInChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3
InChIKeySJLZXDOBSHEDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ATB-343 Overview


The compound [4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate, commonly designated ATB-343 (CAS 1000700-26-4), is a hybrid molecule consisting of the non-steroidal anti-inflammatory drug (NSAID) indomethacin covalently linked to a hydrogen sulfide (H₂S)-releasing dithiolethione moiety . This molecular architecture is specifically engineered to maintain cyclooxygenase (COX) inhibitory activity while leveraging the cytoprotective and anti-inflammatory properties of endogenously released H₂S [1]. ATB-343 is positioned as a preclinical research tool for investigating the dissociation of anti-inflammatory efficacy from gastrointestinal (GI) toxicity, a class-wide liability of traditional NSAIDs .

H
Mechanism COX inhibition with H₂S release
M
Model Context GI-sparing anti-inflammatory studies
S
Selection Logic Decouples inflammation from gastric toxicity

ATB-343 vs. Standard NSAIDs


Attempting to substitute ATB-343 with unmodified indomethacin or other NSAIDs in preclinical models of GI injury or inflammation fundamentally alters the experimental outcome. Standard NSAIDs, including indomethacin, potently inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis, which mediates both their anti-inflammatory effects and their dose-limiting gastric mucosal damage and promotion of leukocyte-endothelial adhesion [1]. In contrast, the H₂S released from ATB-343's dithiolethione moiety activates complementary cytoprotective pathways, including the upregulation of antioxidant defenses and inhibition of pro-inflammatory cytokine synthesis, which actively counteract the GI toxicity inherent to COX inhibition [2]. Therefore, using indomethacin alone fails to replicate the dual pharmacological profile of ATB-343, leading to a high probability of observing significant gastric lesions and endothelial activation that are absent with ATB-343 treatment, thereby confounding the interpretation of results related to GI safety and inflammation resolution.

Risk Dimension
Target Profile (ATB-343)
Substitute Risk (Indomethacin)
GI Safety Endpoint
Reported absence of gastric lesions in preclinical models
Significant gastric damage may confound inflammation endpoints
Mechanism of Action
COX inhibition + H₂S-mediated cytoprotective pathway activation
COX inhibition only; lacks anti-leukocyte adhesion and antioxidant upregulation
Endpoint Interpretation
Dual-action profile supports clean dissection of inflammatory resolution
Leukocyte-endothelial activation may mask true anti-inflammatory signal

ATB-343 Preclinical Evidence


Gastric Safety: ATB-343 vs Indomethacin

In a rat model of NSAID-induced gastric injury, oral administration of ATB-343 does not cause gastric damage, in stark contrast to equimolar doses of indomethacin, which consistently induce significant mucosal lesions. This qualitative difference is a primary driver for selecting ATB-343 in research focused on GI-sparing anti-inflammatory strategies [1].

Gastric Safety vs Indomethacin
Head-to-head
No gastric damage vs significant lesions
In vivo rat, oral equimolar dosing
Supports GI-sparing endpoint interpretation
Qualitative difference; avoids confounding gastric injury
Gastrointestinal safety NSAID-induced gastropathy In vivo toxicology

COX-1 Inhibition Preserved

Despite its improved gastric safety profile, ATB-343 retains the intended pharmacological activity of its parent compound. In rats, oral administration of ATB-343 significantly inhibits gastric prostaglandin synthesis and systemic COX-1 activity, demonstrating that the covalent attachment of the H₂S donor does not abrogate the core anti-inflammatory mechanism of indomethacin .

COX-1 Inhibition Preserved
Class-level
Significant inhibition of COX-1 activity reported
In vivo rat, oral administration
Anti-inflammatory target engagement maintained
Data to verify; source-specific review needed
Cyclooxygenase inhibition Prostaglandin synthesis In vivo pharmacology

Leukocyte Adhesion Prevention

A key early step in NSAID-induced GI injury is the promotion of leukocyte adherence to the vascular endothelium. Unlike treatment with indomethacin alone, which enhances this pro-inflammatory event, ATB-343 treatment in rats does not promote leukocyte adherence to the vascular endothelium . This effect is attributed to the anti-inflammatory properties of the released H₂S, which are known to inhibit leukocyte-endothelial interactions [1].

Leukocyte Adhesion Prevention
Head-to-head
No promotion of leukocyte adherence vs promotion by indomethacin
In vivo rat, intravital microscopy
Supports vascular inflammation endpoint review
H₂S-mediated anti-adhesion mechanism context
Leukocyte adhesion Vascular inflammation Endothelial activation

GI Safety of H₂S-NSAID Class

ATB-343 is part of a broader class of H₂S-releasing NSAIDs that have been consistently shown to spare the GI tract from damage while maintaining or enhancing anti-inflammatory potency. This class-level evidence, supported by multiple independent studies on structurally related compounds like ATB-337 and ATB-346, reinforces the specific findings for ATB-343. The concept that linking an NSAID to an H₂S donor mitigates GI toxicity is now a well-established principle in preclinical pharmacology [1].

H₂S-NSAID Class Evidence
Class-level
Consistent GI safety profile across multiple analogs
Multiple rodent models reported
Reinforces reported GI-sparing property context
Robust class effect; not an isolated artifact
Drug design Gastrointestinal toxicity Translational pharmacology

ATB-343 Research Applications


H₂S Role in NSAID Gastropathy

Use ATB-343 as a tool compound to dissect the contribution of endogenous H₂S signaling to GI mucosal defense and repair in the context of COX inhibition. By comparing outcomes in rodents treated with ATB-343 versus an equimolar dose of indomethacin, researchers can specifically attribute differences in gastric lesion formation, mucosal blood flow, and leukocyte-endothelial interactions to the H₂S-releasing component of the molecule [1].

Long-Term COX Inhibition in Inflammation

Employ ATB-343 in preclinical models of chronic inflammation, such as collagen-induced arthritis or inflammatory bowel disease, where the GI toxicity of traditional NSAIDs limits their utility and confounds long-term efficacy studies. ATB-343 allows for sustained COX inhibition over an extended period without the complication of progressive gastric injury, enabling more accurate assessment of anti-inflammatory effects on disease progression and resolution [2].

H₂S-NSAID Off-Target Screening

Integrate ATB-343 into a broader panel of H₂S-releasing NSAIDs (e.g., ATB-337, ATB-346) to establish structure-activity relationships (SAR) for GI safety and anti-inflammatory efficacy. This is particularly relevant for drug discovery programs aimed at developing next-generation NSAIDs with improved therapeutic indices. Comparing the profile of ATB-343 (indomethacin-based) with naproxen- or diclofenac-based hybrids can reveal NSAID-specific synergies or liabilities with H₂S release [3].

Application
Selection Property
Validation Focus
H₂S Role in NSAID Gastropathy
Dual COX/H₂S pathway engagement
GI mucosal defense and leukocyte-endothelial interaction endpoints
Chronic Inflammation COX Inhibition
Sustained target engagement without gastric injury
Disease progression and resolution in long-term models
H₂S-NSAID Off-Target Screening
Indomethacin-based H₂S hybrid structure
Structure-activity relationships for GI safety and anti-inflammatory indices

Technical Documentation Hub

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34 linked technical documents
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